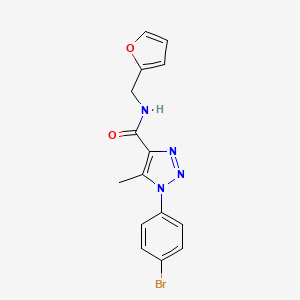

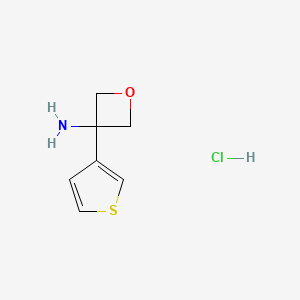

![molecular formula C10H12O2S B2641193 2-[2-(Ethylsulfanyl)phenyl]acetic acid CAS No. 37527-74-5](/img/structure/B2641193.png)

2-[2-(Ethylsulfanyl)phenyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(Ethylsulfanyl)phenyl]acetic acid is an organic compound . It is available for purchase for pharmaceutical testing . It is not intended for human or veterinary use and is for research use only.

Physical And Chemical Properties Analysis

2-[2-(Ethylsulfanyl)phenyl]acetic acid is a powder with a melting point of 96-97 degrees Celsius . Its molecular weight is 196.27 .科学的研究の応用

Neuromodulation Studies

Phenylacetic acid, a metabolite of 2-phenyl ethylamine, is involved in neuromodulation within the nigrostriatal dopaminergic pathway by stimulating dopamine release. This property is leveraged to understand conditions like depression, schizophrenia, and attention deficit hyperactivity syndrome, as phenylacetic acid levels in biological fluids reflect those of phenyl ethylamine. A reliable method for determining phenylacetic acid in human blood helps monitor healthy and affected populations (Mangani et al., 2004).

Chemical Synthesis and Catalysis

In oligosaccharide synthesis, the (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor contributes to the stereoselective introduction of glycosidic linkages via quasi-stable anomeric sulfonium ions. This methodology facilitates the synthesis of biologically significant oligosaccharides, demonstrated by synthesizing the Galili trisaccharide, which is crucial in xeno-transplantation and acute rejections (Kim et al., 2005).

The synthesis of 4-phenyl-2-butanone, significant in medical applications like inflammation reduction and codeine synthesis, utilizes ethyl ethanate synthesized from ethanol and acetic acid. This process involves multiple steps including Claisen's condensation, nucleophilic addition, and substitution reactions (Zhang, 2005).

Hydroxyphosphinylacetic acid, a versatile chiral phosphonic auxiliary, is utilized in chiral derivatizing for amines and alcohols. Its efficacy is demonstrated through satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).

A study on the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate for ACE-inhibitor synthesis employed a membrane reactor to efficiently carry out the enantioselective hydrolysis catalyzed by the lipase from Pseudomonas cepacia. The process demonstrated high yields, product purity, and reduced enzyme consumption (Liese et al., 2002).

Safety And Hazards

The safety information for 2-[2-(Ethylsulfanyl)phenyl]acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

特性

IUPAC Name |

2-(2-ethylsulfanylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDPHECSUCYITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Ethylsulfanyl)phenyl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2641113.png)

![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide](/img/structure/B2641116.png)

![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2641124.png)

![6-Chloro-N-[1-(2-methylsulfonylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2641131.png)

![2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641132.png)